molecular formula C7H8ClNO B594502 5-Chloro-2-methoxy-3-methylpyridine CAS No. 1261488-23-6

5-Chloro-2-methoxy-3-methylpyridine

Cat. No.: B594502
CAS No.: 1261488-23-6
M. Wt: 157.597
InChI Key: ZZDAXYOAKDLVDM-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-methylpyridine: is a halogenated heterocyclic compound with the molecular formula C7H8ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-methoxy-3-methylpyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires a solvent like dichloromethane (DCM) and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

  • 2-Chloro-3-methoxy-5-methylpyridine
  • 4-Chloro-3-methoxy-2-methylpyridine
  • 2-Chloro-5-methylpyridine
  • 2-Methoxy-3-methylpyrazine

Comparison: 5-Chloro-2-methoxy-3-methylpyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDAXYOAKDLVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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